

Methyl 3-chloropropionate chemical structure and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Methyl 3-chloropropionate

Cat. No.: B1361392

[Get Quote](#)

An In-Depth Technical Guide to **Methyl 3-Chloropropionate**

Introduction

Methyl 3-chloropropionate, with the IUPAC name methyl 3-chloropropanoate, is an organic compound classified as a halogenated ester.^{[1][2]} It is a colorless to pale yellow liquid with a characteristic pungent odor.^{[1][3]} This chemical serves as a crucial intermediate in various organic syntheses, particularly in the production of pharmaceuticals and agrochemicals.^{[3][4]} Its utility also extends to being an ingredient in perfumes, cosmetics, and flavors.^[5] Due to its reactivity, it is a valuable building block for creating more complex molecules.^[3]

Chemical Structure and Formula

The chemical structure and formula of **methyl 3-chloropropionate** provide the foundation for understanding its physical and chemical properties. The molecule consists of a propionate group where a chlorine atom is substituted at the third carbon, and a methyl ester group.

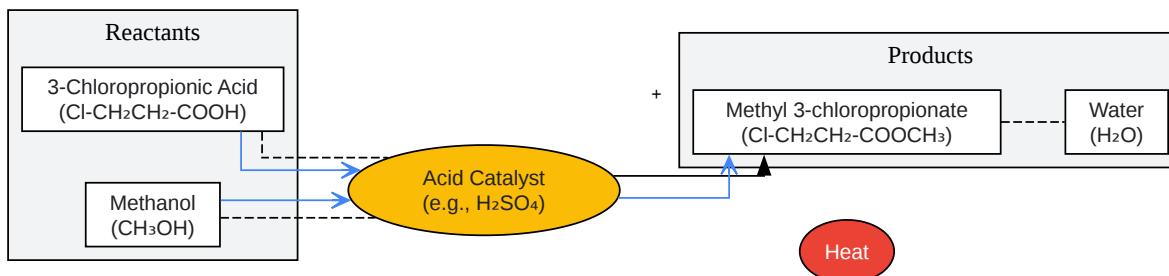
- Molecular Formula: C₄H₇ClO₂^{[1][2][5][6]}
- Canonical SMILES: COC(=O)CCCl^[1]
- InChI Key: GZGJIACHBCQSPC-UHFFFAOYSA-N^[1]

Physicochemical Properties

The quantitative physicochemical properties of **methyl 3-chloropropionate** are summarized in the table below. These properties are essential for its handling, application in reactions, and purification processes.

Property	Value	Source(s)
Molecular Weight	122.55 g/mol	[1][2][4][6]
Density	1.1861 g/cm ³ at standard conditions	[1][5]
Boiling Point	153-156 °C	[5][6]
Flash Point	40 °C / 331.2 °C (Note: significant discrepancy in reported values)	[1][5][6]
Refractive Index	~1.4263 (estimate)	[1][5]
Solubility	Limited solubility in water; soluble in organic solvents like ethanol and ether.	[1]
Vapor Pressure	1.7×10^{-15} mmHg at 25°C	[1][5]

Experimental Protocols: Synthesis


Several methods are employed for the synthesis of **methyl 3-chloropropionate**, ranging from classic esterification to more advanced protocols.

Fischer Esterification of 3-Chloropropionic Acid

This is a direct and fundamental method for synthesizing **methyl 3-chloropropionate**.^[4]

- Principle: The reaction involves the esterification of 3-chloropropionic acid with methanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid.^{[4][7]} The reaction is driven to completion by heating the mixture.^[4]
- Detailed Protocol:

- In a round-bottom flask equipped with a reflux condenser, combine 3-chloropropionic acid and methanol.
- Slowly add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
- Heat the reaction mixture to reflux for several hours to drive the equilibrium towards the product.
- After cooling, the mixture is typically neutralized and extracted with an organic solvent.
- The crude ester is then purified, commonly via vacuum distillation, to remove unreacted starting materials and byproducts.[4]

[Click to download full resolution via product page](#)

Fischer Esterification for **Methyl 3-chloropropionate** Synthesis

Synthesis via Acyl Chloride

This method involves converting the carboxylic acid to a more reactive intermediate, the acyl chloride.[4]

- Principle: 3-Chloropropionic acid is first reacted with a chlorinating agent like thionyl chloride (SOCl₂) to form 3-chloropropionyl chloride. This highly reactive acyl chloride then readily reacts with methanol to yield the final ester product.[4]
- Advantages: This route often results in high reaction efficiency, and the gaseous byproducts (SO₂ and HCl) are easily removed.[4]

- Detailed Protocol:
 - Carefully add thionyl chloride to 3-chloropropionic acid, often in an inert solvent. The reaction is typically exothermic and produces gas.
 - Once the formation of 3-chloropropionyl chloride is complete, methanol is added to the reaction mixture.
 - The reaction is usually rapid and exothermic.
 - The resulting **methyl 3-chloropropionate** is then purified from the reaction mixture, typically by distillation.

Key Chemical Reactions

Methyl 3-chloropropionate's structure, featuring both an ester group and an alkyl halide, allows it to participate in several important reactions.

Nucleophilic Substitution

The chlorine atom on the primary carbon makes the molecule a good substrate for S_N2 reactions.^[4]

- Mechanism: A nucleophile attacks the electron-deficient carbon atom bonded to the chlorine, displacing the chloride ion, which serves as a good leaving group.^[4] This allows for the introduction of a wide variety of functional groups.

Hydrolysis

Like other esters, **methyl 3-chloropropionate** can be hydrolyzed back to its parent carboxylic acid and alcohol.

- Base-Mediated Hydrolysis: This reaction is typically performed with a strong base like sodium hydroxide. The process is effectively irreversible because the final proton transfer step, where the strong base methoxide deprotonates the newly formed 3-chloropropionic acid, drives the reaction to completion.^[4] The kinetics are generally second-order.^[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy Methyl 3-chloropropionate | 6001-87-2 [smolecule.com]
- 2. Methyl 3-chloropropionate | C4H7ClO2 | CID 22321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cas 6001-87-2,3-CHLOROPROPIONIC ACID METHYL ESTER | lookchem [lookchem.com]
- 4. Methyl 3-chloropropionate | 6001-87-2 | Benchchem [benchchem.com]
- 5. chembk.com [chembk.com]
- 6. Methyl 3-chloropropionate | 6001-87-2 | GAA00187 [biosynth.com]
- 7. CN1696105A - Method for preparing (2-methyl)3-ester chloropropionic acid - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Methyl 3-chloropropionate chemical structure and formula]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1361392#methyl-3-chloropropionate-chemical-structure-and-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com